Lyxonic acid

Description

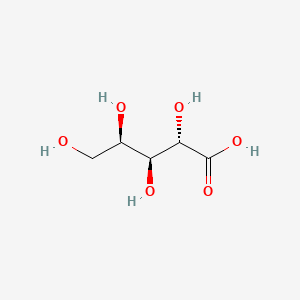

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-UZBSEBFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182473 | |

| Record name | Lyxonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28223-40-7, 526-92-1 | |

| Record name | Lyxonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28223-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Lyxonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lyxonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028223407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lyxonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Lyxonic Acid Metabolic Pathways and Biotransformations

Lyxonic Acid as a Product of Ascorbate (B8700270) Degradation

L-ascorbic acid is a vital antioxidant in many biological systems. Its degradation, a multi-step process, can lead to the formation of L-lyxonic acid through specific intermediates. nih.gov The oxidized form of ascorbate, dehydroascorbic acid (DHA), can be irreversibly converted to 2,3-diketo-L-gulonic acid (DKG). nih.govnih.gov DKG is a key precursor in the pathway leading to L-lyxonic acid. nih.govresearchgate.net

2,3-diketo-L-gulonic acid (DKG) is an important, albeit unstable, intermediate product resulting from the oxidative degradation of L-ascorbic acid. nih.govresearchgate.net The transformation of DKG can proceed via several routes, with the formation of L-lyxonic acid being a significant outcome under specific conditions.

Research has confirmed that L-lyxonic acid and L-xylonic acid are metabolic products of DKG. researchgate.net This conversion is facilitated by the enzyme 2,3-diketoaldonate decarboxylase, which catalyzes the decarboxylation of DKG. researchgate.net This enzymatic reaction has been observed in neutral conditions. The enzyme responsible has been purified from rat liver supernatant and is known to be present in the liver and kidney of various animals, including primates. researchgate.net The formation of these metabolic products has been detected both in vitro and in vivo. researchgate.net

Table 1: Enzymatic Conversion of DKG

| Precursor | Enzyme | Product(s) | Condition | Source |

|---|---|---|---|---|

| 2,3-Diketo-L-gulonic Acid (DKG) | 2,3-Diketoaldonate Decarboxylase | L-Lyxonic Acid, L-Xylonic Acid | Neutral pH | researchgate.net |

The metabolism of this compound is interconnected with central metabolic routes like the Citric Acid Cycle, which in turn is linked with the Pentose Phosphate Pathway (PPP). The PPP is a fundamental pathway that runs parallel to glycolysis and is crucial for generating NADPH and the precursors for nucleotide synthesis, such as ribose-5-phosphate. wikipedia.orgnih.gov

The primary connection is established through the catabolism of L-lyxonic acid, particularly in microbial systems. The degradation of L-lyxonic acid in prokaryotes ultimately yields α-ketoglutarate, a key intermediate of the Citric Acid Cycle. nih.govnih.gov The Citric Acid Cycle and glycolysis are interconnected, and intermediates from the non-oxidative phase of the PPP can be converted into glycolytic intermediates. nih.gov Therefore, by feeding into the Citric Acid Cycle, the breakdown products of this compound can influence the flux and availability of intermediates for both the PPP and gluconeogenesis. While a direct enzymatic step linking this compound to an aldarate or PPP intermediate is not established, its degradation product's entry into a central metabolic hub represents a significant metabolic interconnection.

Microbial Metabolism and Catabolism of this compound

Microorganisms exhibit diverse metabolic capabilities, including the degradation of various sugar acids. Certain prokaryotes, such as Pseudomonas aeruginosa, can utilize L-lyxonic acid as a carbon source, indicating the presence of a specific catabolic pathway. nih.govnih.gov

A novel degradation pathway for L-lyxonate has been discovered and characterized in the bacterium Pseudomonas aeruginosa PAO1. nih.govnih.gov Growth studies have confirmed that this organism can use L-lyxonate as a source of carbon. nih.govnih.gov Transcriptomic analysis revealed that genes proximal to the gene encoding the enzyme LyxD were significantly upregulated when the cells were grown on L-lyxonate, confirming their involvement in this specific metabolic pathway. nih.govnih.gov This pathway channels the breakdown product of L-lyxonic acid into the central metabolism of the cell. nih.gov

The pathway consists of a three-step enzymatic process that converts L-lyxonate into α-ketoglutarate, an intermediate of the Citric Acid Cycle. nih.govnih.gov

The enzymatic machinery for L-lyxonic acid catabolism in P. aeruginosa has been identified. nih.govnih.gov The key enzyme initiating the pathway is L-lyxonate dehydratase (LyxD), which belongs to the enolase superfamily. nih.govnih.gov

The steps are as follows:

Dehydration by LyxD: The first step is the dehydration of L-lyxonate by the enzyme L-lyxonate dehydratase (LyxD). nih.govnih.gov

Second Dehydration: The product of the first reaction, 2-keto-3-deoxy-L-lyxonate, undergoes another dehydration step catalyzed by 2-keto-3-deoxy-L-lyxonate dehydratase. This reaction yields α-ketoglutarate semialdehyde. nih.govnih.gov

Oxidation: In the final step, a dehydrogenase oxidizes α-ketoglutarate semialdehyde to produce α-ketoglutarate, which then enters the Citric Acid Cycle. nih.govnih.gov

The structure of LyxD has been determined, revealing a conserved catalytic His-Asp dyad essential for its function. nih.gov This discovery was the first characterization of both the LyxD enzyme function and a complete pathway for L-lyxonate catabolism. nih.gov

Table 2: Microbial Degradation Pathway of L-Lyxonic Acid

| Step | Substrate | Enzyme | Product | Final Product Fate | Source |

|---|---|---|---|---|---|

| 1 | L-Lyxonic Acid | L-lyxonate dehydratase (LyxD) | 2-keto-3-deoxy-L-lyxonate | - | nih.govnih.gov |

| 2 | 2-keto-3-deoxy-L-lyxonate | 2-keto-3-deoxy-L-lyxonate dehydratase | α-ketoglutarate semialdehyde | - | nih.govnih.gov |

| 3 | α-ketoglutarate semialdehyde | Dehydrogenase | α-ketoglutarate | Enters Citric Acid Cycle | nih.govnih.gov |

Endogenous this compound Metabolism in Mammalian Systems

This compound is not only a product of microbial metabolism but is also formed endogenously in mammalian systems as part of ascorbate degradation. nih.govnih.gov Studies dating back to 1960 demonstrated the formation of L-lyxonic and L-xylonic acids from L-ascorbic acid in rat kidneys. nih.gov

The key enzymatic step involves the decarboxylation of 2,3-diketo-L-gulonic acid, a downstream product of ascorbate oxidation. researchgate.net The enzyme responsible, 2,3-diketoaldonate decarboxylase, has been identified and purified from rat liver and is also found in the kidneys of mammals, including primates. researchgate.net This confirms that mammals possess the specific enzymatic machinery to produce L-lyxonic acid from ascorbate breakdown products.

This compound as a Urinary Metabolite

This compound has been identified as a metabolite present in human urine. nih.gov While its quantitative levels have not been extensively detailed in all studies, its presence points to its involvement in endogenous metabolic processes. The excretion of metabolites in urine is a fundamental mechanism for the body to eliminate waste products and maintain homeostatic balance. The detection of this compound in urine suggests it is a terminal or intermediate product of one or more metabolic pathways that is cleared by the kidneys.

Metabolomic studies of urine are crucial for identifying biomarkers of various physiological and pathological states. nih.gov The presence of specific organic acids like this compound can provide insights into the metabolic pathways that are active under different conditions.

Role in Modulating Ascorbate Homeostasis

A significant aspect of this compound's metabolic relevance is its connection to the homeostasis of ascorbic acid (Vitamin C). Research has demonstrated that L-lyxonic acid is formed from L-ascorbic acid. A study conducted on rat kidneys established the conversion of L-ascorbic acid into both L-lyxonic and L-xylonic acids. nih.gov

The degradation of ascorbic acid is a complex process. Ascorbic acid is first oxidized to dehydroascorbic acid. This unstable compound can then undergo further transformations. One of the documented pathways involves the irreversible conversion of dehydroascorbic acid to 2,3-diketo-l-gulonic acid, which can then be decarboxylated to form L-lyxonic acid. nih.gov This pathway highlights a direct metabolic link between vitamin C and the formation of this compound.

Ascorbate homeostasis is critical for a variety of physiological functions, acting as both an antioxidant and a pro-oxidant depending on its concentration and the cellular environment. nih.gov The degradation of ascorbic acid into metabolites like this compound is a key part of regulating its levels and functions within the body.

Interactive Data Table: Key Research Findings on this compound Metabolism

| Research Focus | Key Finding | Organism/System Studied | Reference |

| Formation from Ascorbic Acid | L-lyxonic acid is formed from L-ascorbic acid. | Rat Kidney | nih.gov |

| Ascorbic Acid Degradation Pathway | Dehydroascorbic acid, an oxidation product of Vitamin C, can be decarboxylated to L-lyxonic acid. | Biochemical Pathway Analysis | nih.gov |

| Presence in Urine | L-lyxonic acid has been detected as a metabolite in human urine. | Human | nih.gov |

Molecular Basis of Lyxonic Acid Biological Roles and Enzyme Interactions

Lyxonic Acid as an Enzyme Substrate and Product

This compound participates in metabolic pathways both as a product of enzymatic reactions and as a substrate for further transformations. Its synthesis is often achieved through the enzymatic oxidation of L-lyxose, a process catalyzed by oxidoreductases such as NAD(P)-dependent dehydrogenases or oxidases, commonly found in microorganisms like Gluconobacter oxydans benchchem.com. Conversely, L-lyxonate, a closely related compound, serves as a substrate for L-lyxonate dehydratase (LyxD) in bacteria such as Pseudomonas aeruginosa PAO1, initiating a catabolic route ebi.ac.uk. Furthermore, enzymes like L-rhamnonate dehydratase (RhamD) can exhibit promiscuous substrate specificity, processing L-lyxonate, albeit with lower efficiency compared to their primary substrates ebi.ac.uk.

Kinetic Characterization of this compound Processing Enzymes

While detailed kinetic parameters (e.g., Km, Vmax, kcat) for enzymes exclusively processing this compound are not extensively documented in the provided literature, comparative studies offer insights. For instance, L-rhamnonate dehydratase (RhamD) from Escherichia coli K-12 and Salmonella typhimurium LT2 has demonstrated promiscuous activity towards L-lyxonate, classifying it as a less efficient substrate compared to L-rhamnonate ebi.ac.uk. General studies on aldonic acid dehydrogenases indicate that their kinetic values (kcat/KM) for various aldonic sugar acid substrates can span a range from 10³ to 10⁵ s⁻¹·M⁻¹ msu.ru. The enzymatic synthesis of L-lyxonic acid from L-lyxose, using oxidoreductases, has been reported to achieve yields exceeding 85% under optimized conditions benchchem.com.

Table 1: Comparative Substrate Efficiency for L-rhamnonate Dehydratase (RhamD)

| Substrate | Relative Activity (vs. L-rhamnonate) | Notes |

| L-rhamnonate | Optimal | Primary substrate |

| L-lyxonate | Less efficient | Exhibits promiscuous activity |

| L-mannonate | Less efficient | Exhibits promiscuous activity |

| D-gulonate | Less efficient | Exhibits promiscuous activity |

Data derived from studies on L-rhamnonate dehydratase (RhamD) ebi.ac.uk.

Mechanistic Studies of Enzymatic Transformations Involving this compound

The enzymatic transformations involving this compound and its precursor, L-lyxonate, are characterized by specific catalytic mechanisms. The degradation of L-lyxonate in Pseudomonas aeruginosa PAO1 is initiated by L-lyxonate dehydratase (LyxD), an enzyme belonging to the enolase superfamily ebi.ac.uk. LyxD catalyzes the dehydration of L-lyxonate to form 2-keto-3-deoxy-L-lyxonate. Mechanistic investigations reveal that LyxD possesses a conserved catalytic machinery, including a His-Asp dyad and a KxR motif within its (β/α)7β-barrel domain, essential for its catalytic function ebi.ac.uk. This dehydration reaction is proposed to proceed via a syn-elimination mechanism, where a general acid residue within the active site facilitates the departure of the hydroxyl group and concurrently delivers a proton to the C-3 position, thereby preserving the stereochemical integrity of the molecule ebi.ac.uk.

In the synthesis of this compound from L-lyxose, oxidoreductases employ mechanisms that involve the oxidation of the aldehyde functional group of L-lyxose to a carboxylic acid, yielding this compound as the final product benchchem.com.

Impact of this compound on Cellular Biochemical Processes

This compound's metabolic context positions it to influence cellular biochemical processes, particularly by channeling substrates into central metabolic pathways.

Modulation of Specific Biochemical Cycles (e.g., citric acid cycle intermediates)

The metabolic pathway originating from this compound's precursor, L-lyxonate, has a direct connection to the citric acid cycle. The α-ketoglutarate semialdehyde generated from the dehydration of 2-keto-3-deoxy-L-lyxonate is further oxidized by a dehydrogenase enzyme to yield α-ketoglutarate ebi.ac.uk. As a central intermediate in the citric acid cycle (also known as the Krebs cycle), α-ketoglutarate plays a critical role in cellular respiration and energy production. Consequently, the metabolic processing of this compound and its related compounds can directly modulate the availability of intermediates within this fundamental biochemical cycle, thereby influencing cellular energy homeostasis.

Compound List:

this compound

L-Lyxonic acid

D-Lyxonic acid

L-lyxonate

L-ascorbic acid (Vitamin C)

Dehydroascorbic acid (DHA)

2,3-diketo-L-gulonic acid (DKG)

2-keto-3-deoxy-L-lyxonate

α-ketoglutarate semialdehyde

α-ketoglutarate

L-xylonic acid

L-threonic acid

L-rhamnonate

L-mannonate

D-gulonate

L-lyxonate dehydratase (LyxD)

2-keto-3-deoxy-L-lyxonate dehydratase

NAD(P)-dependent dehydrogenases

Oxidases

L-rhamnonate dehydratase (RhamD)

Aldonic acid dehydrogenases

Gluconobacter oxydans

Pseudomonas aeruginosa PAO1

Escherichia coli K-12

Salmonella typhimurium LT2

Advanced Analytical Spectroscopic and Chromatographic Methods for Lyxonic Acid

Spectrophotometric and Electrochemical Detection Strategies

Spectrophotometric Detection

Spectrophotometric techniques, particularly UV/Visible (UV/Vis) spectrophotometry, are fundamental tools in chemical analysis. While Lyxonic acid itself does not possess a strong intrinsic chromophore, making direct, sensitive UV detection challenging without derivatization, UV/Vis spectrophotometry plays a role in monitoring reactions and assessing the stability of this compound. Studies involving the decomposition pathways of L-ascorbic acid have utilized UV/Vis spectrophotometers to track the formation of various sugar acids, including this compound, within complex mixtures ( ebi.ac.uk, ntu.edu.tw). These methods are often employed for reaction monitoring rather than direct quantification of this compound in biological samples.

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful technique. NMR allows for the detailed analysis of this compound's molecular structure, identifying characteristic peaks associated with its γ-lactone ring and carboxyl groups, thereby aiding in its unambiguous identification ( benchchem.com).

Electrochemical Detection

Specific electrochemical detection methods tailored for this compound are not extensively detailed in the available literature. However, electrochemical techniques offer a promising avenue for sensitive and selective analysis. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry have been successfully applied to the detection of various organic acids and biomolecules, including ascorbic acid and uric acid ( nih.gov, frontiersin.org, electrochemsci.org, rsc.org). These approaches typically involve the redox activity of the analyte or its interaction with specifically modified electrodes. The development of electrochemical sensors for this compound would likely focus on exploring its electrochemical properties or designing electrode modifications to enhance sensitivity and selectivity for its detection in complex matrices.

Development of Robust Quantification Assays for this compound in Complex Biological Matrices

The accurate quantification of this compound in biological samples requires sophisticated analytical methodologies capable of handling complex matrices and achieving high sensitivity and specificity.

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted technique for the analysis of this compound in biological samples ( benchchem.com, benchchem.com).

Stationary Phases: Reversed-phase chromatography, commonly utilizing C18 stationary phases, is effective for separating this compound from other matrix components ( onyxipca.com, aocs.org, mjcce.org.mk). For studies requiring the differentiation of enantiomers, chiral columns are essential ( benchchem.com).

Mobile Phases: Typical mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often buffered to maintain a stable pH. Controlling pH is critical, as this compound's stability and ionization state can be pH-dependent, potentially affecting retention times and spectral patterns ( benchchem.com, onyxipca.com, aocs.org, mjcce.org.mk). Mobile phases buffered with phosphoric acid at slightly acidic pH values (e.g., pH 2.1) have been successfully employed for the analysis of similar organic acids ( mjcce.org.mk).

Detection: Detection can be achieved using Refractive Index (RI) detectors, which offer universal detection but lower sensitivity ( benchchem.com), or UV detectors, typically set around 210 nm, a common wavelength for organic acids ( aocs.org, mjcce.org.mk). Coupling HPLC with Mass Spectrometry (MS) significantly enhances sensitivity and specificity ( benchchem.com, benchchem.com).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is recognized for its exceptional sensitivity and specificity, making it the method of choice for quantifying this compound in complex biological matrices such as plasma and serum ( benchchem.com, biorxiv.org, nih.gov, jyoungpharm.org, mdpi.com). This technique allows for precise measurement even at low concentrations, often employing Multiple Reaction Monitoring (MRM) for targeted detection. The use of internal standards, particularly deuterated analogues, is vital for improving the accuracy and precision of quantification by compensating for variations in sample preparation and ionization efficiency ( mdpi.com).

Assay Validation

The development of a robust quantification assay for this compound necessitates rigorous validation according to established analytical guidelines ( nih.gov, jyoungpharm.org, nih.gov, mdpi.com). Key validation parameters include:

Linearity: Establishing a concentration range where the analytical response is directly proportional to the analyte concentration, typically assessed by correlation coefficients (e.g., R² ≥ 0.99) ( nih.gov, mdpi.com).

Accuracy and Precision: Ensuring the assay yields results close to the true value (accuracy) and is reproducible (precision). These are generally expressed as percentage bias and relative standard deviation (RSD), with common acceptance criteria of ±15% (or ±20% at the lower limit of quantification) for accuracy and ≤15% (or ≤20% at LLOQ) for precision ( nih.gov, nih.gov).

Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) to define the lowest concentration of this compound that can be reliably measured ( nih.gov, mjcce.org.mk).

Selectivity and Specificity: Demonstrating the assay's ability to distinguish this compound from other components present in biological samples and potential interfering substances ( nih.gov, jyoungpharm.org).

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization efficiency of this compound, crucial for accurate LC-MS/MS quantification ( nih.gov, nih.gov, mdpi.com).

Recovery: Assessing the efficiency of sample preparation steps in extracting this compound from the biological matrix ( nih.gov, nih.gov).

Stability: Confirming the stability of this compound in biological samples under various storage conditions and throughout the analytical process ( benchchem.com, nih.gov). Special attention must be paid to potential pH-dependent tautomerization of this compound, which can impact chromatographic behavior and spectral characteristics, requiring careful method development and validation ( benchchem.com).

Sample Preparation

Typical sample preparation for biological matrices involves steps such as protein precipitation or liquid-liquid extraction to remove interfering substances prior to chromatographic analysis ( nih.gov, mdpi.com).

Data Tables

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification | Notes |

| Column Type | C18 Reversed-Phase | Chiral column required for enantiomeric separation. |

| Mobile Phase | Acetonitrile/Water mixture with buffer | e.g., 5 mM H₃PO₄, pH ~2.1; pH control is critical due to tautomerization. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for resolution and run time. |

| Detection | UV (e.g., 210 nm), RI, or MS/MS | UV detection may require derivatization if chromophore is weak. |

| Column Temperature | Ambient or Controlled (e.g., 25-40°C) | Can influence separation efficiency and peak shape. |

| Injection Volume | 10-20 µL | Standard practice for sample introduction. |

Computational and Theoretical Investigations of Lyxonic Acid and Its Derivatives

Quantum Chemical Studies of Lyxonic Acid Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These studies focus on the distribution of electrons within the molecule, which dictates its stability, geometry, and chemical behavior. By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors, researchers can predict how this compound and its derivatives will behave in chemical reactions.

Density Functional Theory (DFT) calculations have been employed to explore the complex reaction pathways involved in the degradation of L-ascorbic acid (Vitamin C), a process known to yield this compound as one of its products. nih.gov A notable study investigated the elementary processes of L-ascorbic acid oxidation, detailing the transformation pathway through intermediates like dehydroascorbic acid and diketogulonic acid, which subsequently degrades into several smaller carboxylic acids, including threonic, oxalic, xylonic, and lyxonic acids. nih.gov

The investigation into these degradation pathways involves calculating the energies of reactants, transition states, and products. Frontier-orbital analyses are also performed to understand the regioselectivity of reactions, such as the addition of hydroxyl radicals to L-ascorbic acid and its subsequent ionized forms. nih.gov Such computational studies reveal that the degradation is largely characterized as a donor-acceptor reaction between L-ascorbic acid and oxidizing species. nih.gov While these studies focus on the formation of this compound, they provide a foundational understanding of the electronic changes and energy landscapes leading to its synthesis from a common biological precursor.

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | Degradation of L-ascorbic acid in the presence of hydroxyl radicals and water. | Elucidated the multi-step reaction pathway leading to the formation of this compound among other degradation products. nih.gov |

| Frontier-Orbital Analysis | L-ascorbic acid and its anions. | Examined the regioselectivity of hydroxyl radical attacks, a key step in the degradation process. nih.gov |

Quantum chemical calculations are a valuable tool for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and structural characterization. Methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra with a high degree of accuracy. While specific DFT studies dedicated to predicting the full spectroscopic profile of this compound are not extensively documented, the methodology has been successfully applied to its precursor, L-ascorbic acid, and its initial oxidation product, dehydro-L-ascorbic acid. researchgate.netresearchgate.net

In these studies, the calculated harmonic vibrational wavenumbers for optimized molecular geometries are compared with experimental data from FTIR and Raman spectroscopy. researchgate.netresearchgate.net This comparison allows for a precise assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of C-O, O-H, and C-C bonds. Such a computational approach could be readily applied to this compound to generate a theoretical spectrum, which would be an invaluable reference for its detection and characterization in complex mixtures, such as in biological samples or meteorite extracts where it has been identified.

| Spectroscopic Technique | Predicted Parameters | Application |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Assignment of experimental bands to specific bond stretches and bends. |

| Raman Spectroscopy | Vibrational Frequencies, Intensities | Complements IR data for a full vibrational analysis of molecular structure. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Elucidation of the connectivity and stereochemistry of the carbon skeleton. |

Molecular Modeling and Dynamics Simulations of this compound Interactions

While quantum chemical studies provide insight into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore its behavior in a more complex environment, such as in solution or interacting with a large protein.

No specific molecular modeling or dynamics simulation studies detailing the binding of this compound to enzymes like dehydratases or dehydrogenases were identified in the reviewed scientific literature. However, experimental research has identified a pathway for L-lyxonate catabolism involving L-lyxonate dehydratase, establishing that such enzymatic interactions do occur. Computational studies on structural analogs, such as L-xylonic acid, have been suggested to explore distinct binding affinities to enzymes like aldose reductase, indicating that this is a viable and important area for future research for this compound.

Computational conformational analysis is essential for understanding the three-dimensional shapes a flexible molecule like this compound can adopt. These conformations can have different energies and chemical properties. Molecular dynamics simulations can track the conformational changes of this compound over time and reveal the influence of solvent molecules, like water, on its preferred structure. Although specific computational studies focusing on the conformational analysis and solvent effects of this compound are not available, experimental work on derivatives such as 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid has utilized NMR spectroscopy to determine secondary structures in solution, highlighting the importance of conformational preferences. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, this would involve synthesizing various analogues—molecules with slight modifications to the this compound scaffold—and evaluating how these changes affect a specific biological function, such as enzyme inhibition. This process is often guided by computational modeling to predict which modifications would be most impactful. A review of the current literature did not yield any specific SAR studies focused on this compound analogues.

Emerging Research Frontiers and Future Directions in Lyxonic Acid Studies

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

A significant frontier in biochemical research is the use of multi-omics to gain a systems-level understanding of metabolic processes. This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive profile of a biological state. In the context of Lyxonic acid, while specific multi-omics studies are still emerging, the application of this methodology holds the key to elucidating its metabolic network. By combining different omics layers, researchers can connect the genetic potential for this compound metabolism with the actual enzymatic and metabolic fluxes occurring within a cell or organism.

Metabolomics, as a downstream indicator of cellular processes, provides a direct snapshot of the physiological state and can reveal changes in carbohydrate, lipid, and protein metabolism. nih.gov Integrating this with proteomics can identify the specific enzymes and proteins involved in this compound synthesis and degradation. nih.gov For example, studies on plant metabolites have successfully used multi-omics to connect gene expression profiles with the accumulation of specific organic acids, revealing the key regulatory genes and environmental influences. nih.govmdpi.com This same approach could be applied to understand how this compound concentrations are regulated in various organisms. Such comprehensive profiling is essential for identifying biomarkers, understanding disease pathogenesis where this compound may be involved, and discovering its currently unknown biological functions.

Engineering Microorganisms for this compound Biosynthesis and Biotransformation

Significant progress has been made in the biotechnological production of sugar acids, including the closely related xylonic acid, by engineering various microorganisms. This work provides a strong foundation for the biosynthesis and biotransformation of this compound. The primary strategy involves introducing and optimizing heterologous pathways, typically the xylose dehydrogenase (XDH) and xylonolactonase (XL) genes, into robust microbial chassis. mdpi.com

Bacteria such as Escherichia coli, Corynebacterium glutamicum, and Zymomonas mobilis, along with yeasts like Saccharomyces cerevisiae, have been successfully engineered for this purpose. mdpi.comnih.gov For instance, expressing the xylose dehydrogenase gene from Paraburkholderia xenovorans in Zymomonas mobilis led to significant xylonic acid production. nih.govresearchgate.net Further metabolic engineering, such as deleting competing pathways like the xylose reductase gene, has been shown to enhance product yields and titers substantially. nih.govresearchgate.net These strategies aim to channel the carbon flux from sugars like xylose, often derived from inexpensive lignocellulosic biomass, towards the target acid. nih.govnih.govresearchgate.net The process of biotransformation, where the microorganism converts a substrate into a desired product, is central to these efforts, offering a more sustainable and efficient production method compared to chemical synthesis. nih.gov

| Microorganism | Key Gene(s) Expressed | Substrate | Reported Productivity / Titer |

|---|---|---|---|

| Zymomonas mobilis | Xylose Dehydrogenase (XDH) from P. xenovorans | Xylose | 56.44 g/L titer nih.govresearchgate.net |

| Escherichia coli | xylB from C. crescentus | Xylose | 7.12 g L⁻¹ h⁻¹ productivity nih.gov |

| Corynebacterium glutamicum | xylB from C. crescentus | Xylose | 1.02 g L⁻¹ h⁻¹ productivity nih.gov |

| Saccharomyces cerevisiae | xyd1 from T. reesei | Xylose | 0.24 g L⁻¹ h⁻¹ productivity nih.gov |

| Gluconobacter oxydans | Native pathway | Xylose | 586.3 g/L titer mdpi.com |

Development of Advanced Radiotracers and Probes for Metabolic Tracing

Understanding the precise metabolic fate of this compound within a biological system requires sophisticated tracing tools. The development of advanced radiotracers and chemical probes represents a critical future direction. Isotope tracing, using stable isotopes like ¹³C or ¹⁵N, is a powerful technique to map metabolic pathways and quantify fluxes. nih.govnih.gov By introducing isotopically labeled this compound (or its precursors) to cells or organisms, researchers can track the labeled atoms as they are incorporated into downstream metabolites, providing a dynamic view of its metabolic network. nih.gov

Furthermore, "clickable" chemical probes, such as alkyne or azide analogs of metabolites, offer another innovative approach. nih.gov These probes function as surrogates that mimic the natural compound and participate in metabolic reactions. nih.govresearchgate.net Their unique chemical handle allows for subsequent tagging with reporter molecules (e.g., fluorophores), enabling visualization and identification of the molecules and proteins that interact with the probe. nih.gov While probes have been successfully developed for compounds like arachidonic acid to study lipid metabolism, this strategy has not yet been applied to this compound. nih.govbiorxiv.org Developing such advanced tracers for this compound would be a significant leap forward, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profiles and helping to uncover its specific cellular roles.

Addressing Research Challenges and Identifying Unexplored Avenues in this compound Biochemistry

Despite progress in biosynthesis, several challenges and unexplored avenues remain in this compound research. A primary challenge in microbial production is overcoming the toxicity of lignocellulosic hydrolysates and improving the co-utilization of mixed sugars present in these feedstocks. mdpi.com While high titers have been achieved, optimizing strains to be more robust and efficient for industrial-scale production from inexpensive biomass is an ongoing effort. mdpi.comnih.gov

Beyond production, the fundamental biochemistry of this compound is largely an unexplored frontier. Key questions remain about its natural occurrence, physiological concentrations, and biological functions in different organisms. The lack of dedicated analytical tools, such as the advanced tracers discussed previously, hinders research into its metabolic pathways. Future research should focus on:

Elucidating Metabolic Pathways: Identifying the specific enzymes and genetic pathways responsible for the natural synthesis and degradation of this compound in various organisms.

Investigating Biological Roles: Determining the physiological functions of this compound, whether as a signaling molecule, a metabolic intermediate, or a structural component.

Developing Analytical Methods: Creating specific and sensitive analytical techniques, including advanced probes and mass spectrometry methods, to accurately quantify this compound in complex biological samples.

Exploring Novel Biotransformations: Using this compound as a precursor for the microbial or enzymatic synthesis of other valuable bio-based chemicals.

Addressing these challenges will not only enhance the efficiency of its biotechnological production but also uncover the fundamental roles of this compound in biochemistry and physiology.

Q & A

Q. How can the structural configuration of this compound and its lactone forms be confirmed experimentally?

- Methodological guidance : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical configurations. For lactones (e.g., 1,4-lactone), compare optical rotation data with established values (e.g., +52° for η-lyxonic lactone in chloroform) and correlate with X-ray crystallography for absolute configuration confirmation . Thin-layer chromatography (TLC) with specific staining (e.g., aniline hydrogen phthalate) can differentiate lactone forms from open-chain acids .

Q. Under what experimental conditions is this compound, 1,4-lactone preferentially synthesized or isolated?

- Methodological guidance : this compound lactones are enriched in high-concentration aqueous solutions (e.g., 5–20% HAS matrices) under mild acidic conditions (pH 4–5) and elevated temperatures (40–60°C). Monitor lactonization via pH-dependent shifts in infrared (IR) absorption bands (e.g., C=O stretching at 1740–1780 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with amino acid biosynthesis pathways, particularly in relation to L-phenylalanine and oxalic acid?

- Methodological guidance : Use isotopic tracing (e.g., ¹³C-labeled this compound) to track incorporation into metabolic networks. In Arabidopsis models, this compound abundance correlates with L-phenylalanine levels, which upstream regulates L-glutamic acid, pyroglutamic acid, and valine synthesis. Perturb oxalic acid concentrations (via CRISPR knockouts or inhibitors) to assess its role as a precursor or regulator . Network reconstruction tools (e.g., partial directed networks) can infer causal relationships between metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.